molecular formula C17H20BNO2 B13678955 6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline

6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline

Cat. No.: B13678955
M. Wt: 281.2 g/mol
InChI Key: OUHSBUYFIVSQJQ-UHFFFAOYSA-N
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Description

6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline is an organic compound that features a quinoline core substituted with a vinyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline typically involves the following steps:

    Borylation Reaction: The introduction of the boron-containing group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between a halogenated quinoline derivative and a boronic ester.

    Vinylation: The vinyl group is introduced via a Heck reaction, where the borylated quinoline is reacted with a vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or other reduced forms.

    Substitution: The boron-containing group can be substituted with other functional groups through Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Various quinoline derivatives with different functional groups.

Scientific Research Applications

6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with biomolecules, making it useful in biological applications. The vinyl group allows for further functionalization, enhancing its versatility in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a quinoline core.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a similar boron-containing group.

    Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: Features an imidazo[1,2-a]pyridine core with a similar boron-containing group.

Uniqueness

6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline is unique due to its quinoline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic properties.

Properties

Molecular Formula

C17H20BNO2

Molecular Weight

281.2 g/mol

IUPAC Name

6-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline

InChI

InChI=1S/C17H20BNO2/c1-12(18-20-16(2,3)17(4,5)21-18)13-8-9-15-14(11-13)7-6-10-19-15/h6-11H,1H2,2-5H3

InChI Key

OUHSBUYFIVSQJQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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